

Sanggenon C (CAS No. 80651-76-9): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Sanggenon C	
Cat. No.:	B1680758	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C is a complex flavonoid and Diels-Alder adduct isolated from the root bark of Morus species, such as Morus alba (white mulberry).[1][2] With the CAS number 80651-76-9, this natural compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Possessing a multifaceted polyphenolic structure, **Sanggenon C** has demonstrated significant antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[1][3][4] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and mechanisms of action of **Sanggenon C**, with a focus on its modulation of key signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties

Sanggenon C is a yellow crystalline powder.[5][6] Its solubility in various solvents is a critical factor for its application in research and potential therapeutic contexts.[1][2]



Property	Value	Source
CAS Number	80651-76-9	[1][7]
Molecular Formula	C40H36O12	[1][7][8]
Molecular Weight	708.7 g/mol	[7][9][8]
Melting Point	>240°C (decomposition)	[5]
Boiling Point (Predicted)	995.5 ± 65.0 °C	[6]
Density (Predicted)	1.512 g/cm ³	[6]
Appearance	Yellow solid/crystalline powder	[5][6]
Solubility	Soluble in DMSO, Methanol, Ethanol. Slightly soluble in Acetone.	[5][6]
Storage	Store at 0-8°C or -20°C in a freezer under an inert atmosphere. Hygroscopic.	[6]
pKa (Predicted)	6.61 ± 0.60	[6]
XLogP3	6.3	[7][9][8]

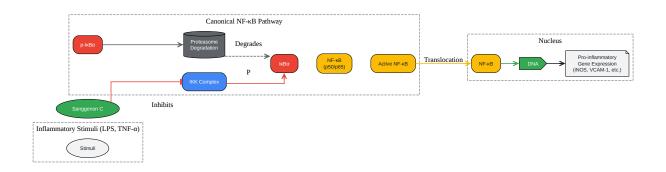
Biological Activities and Mechanisms of Action

Sanggenon C exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary activities include anti-inflammatory, anticancer, and cardioprotective effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Sanggenon C has been shown to be a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammatory responses.[4][10] It suppresses the activation of NF-κB, which in turn inhibits the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and vascular cell adhesion molecule-1 (VCAM-1).[4][11] This inhibition of NF-κB activity is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10]





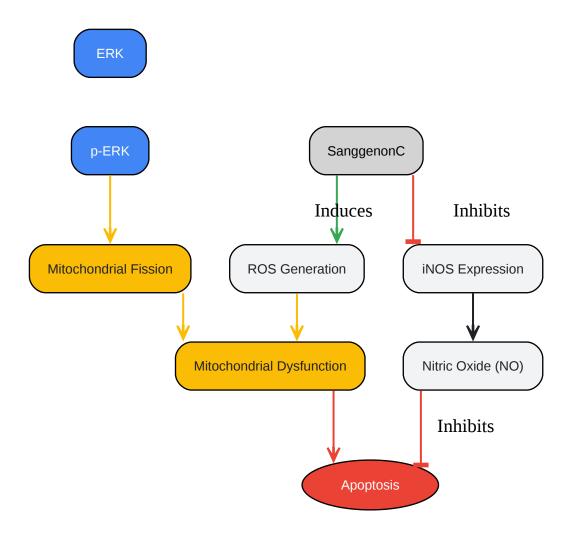
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Inhibition of the NF-kB signaling pathway by **Sanggenon C**.

Anticancer Activity via Apoptosis Induction and ERK Pathway Inhibition

Sanggenon C exhibits cytotoxic effects on various cancer cell lines, including gastric and colon cancer cells.[3][12] It induces apoptosis (programmed cell death) and cell cycle arrest.[3][13] One of the key mechanisms underlying its anticancer activity is the inhibition of the ERK (Extracellular signal-regulated kinase) signaling pathway.[3] Downregulation of phosphorylated ERK (p-ERK) by **Sanggenon C** leads to mitochondrial dysfunction and the induction of apoptosis.[3] In colon cancer cells, **Sanggenon C** has been shown to induce apoptosis by increasing reactive oxygen species (ROS) generation and decreasing nitric oxide (NO) production through the inhibition of iNOS expression, which in turn activates the mitochondrial apoptosis pathway.[14]





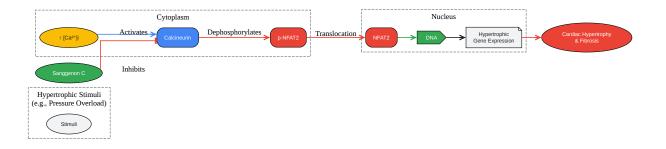
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Induction of apoptosis by **Sanggenon C** via ERK pathway inhibition.

Cardioprotective Effects via Calcineurin/NFAT2 Pathway Suppression

Sanggenon C has demonstrated protective effects against cardiac hypertrophy and fibrosis.[3] In animal models of pressure overload-induced cardiac hypertrophy, treatment with Sanggenon C attenuated these pathological changes and preserved cardiac function.[3][15] The underlying mechanism involves the suppression of the calcineurin/NFAT2 signaling pathway.[3] Sanggenon C reduces the activation of calcineurin and inhibits the nuclear translocation of Nuclear Factor of Activated T-cells 2 (NFAT2), a key transcription factor in the development of cardiac hypertrophy.[1][3]





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Cardioprotective effect of **Sanggenon C** via calcineurin/NFAT2 pathway.

Experimental Protocols

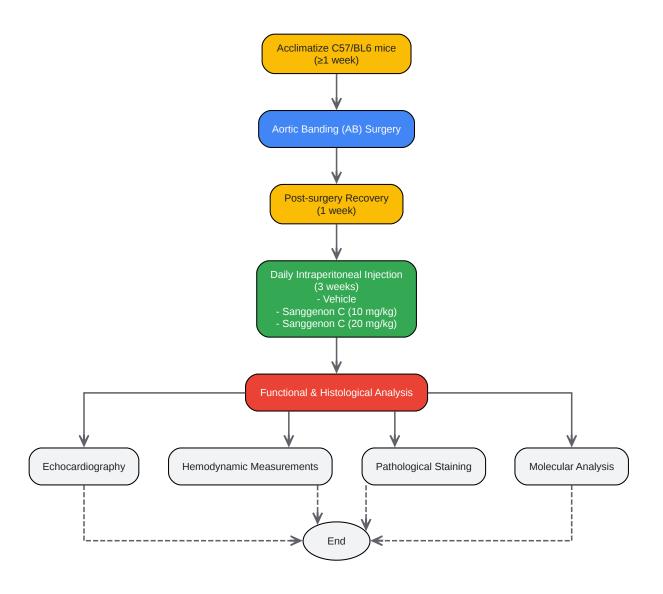
The following are detailed methodologies for key experiments involving **Sanggenon C**, compiled from published literature.

In Vivo Model of Cardiac Hypertrophy

- Objective: To evaluate the cardioprotective effects of Sanggenon C in a mouse model of pressure overload-induced cardiac hypertrophy.
- Animal Model: Male C57/BL6 mice (8 weeks old, 23.5-27.5 g).[15]
- Procedure:
 - Induce cardiac hypertrophy by performing aortic banding (AB) surgery.[3][15]
 - One week post-surgery, begin daily intraperitoneal administration of Sanggenon C at doses of 10 or 20 mg/kg for 3 weeks.[3][15] A vehicle control group should also be included.



- After the treatment period, assess cardiac function using echocardiography and catheterbased hemodynamic measurements.[3][15]
- Evaluate the extent of cardiac hypertrophy and fibrosis through pathological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) and molecular analysis (e.g., Western blotting for hypertrophic markers) of heart tissue.[3]





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Experimental workflow for in vivo cardiac hypertrophy model.

Cell Viability and Apoptosis Assays

- Objective: To determine the cytotoxic and pro-apoptotic effects of Sanggenon C on cancer cells.
- Cell Lines: Human cancer cell lines such as HT-29 (colon), HGC-27 (gastric), and K562 (leukemia).[3][12][13]
- Cell Viability Assay (Alamar Blue or MTT):
 - Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[13]
 - \circ Treat cells with various concentrations of **Sanggenon C** (e.g., 2, 10, 25, 50, 100 μ M) for 24-48 hours.[13]
 - Add Alamar blue or MTT reagent and incubate according to the manufacturer's instructions.
 - Measure absorbance or fluorescence to determine cell viability.
- Apoptosis Assay (Annexin V-FITC/PI Staining):
 - Treat cells with desired concentrations of Sanggenon C for a specified time (e.g., 24 hours).
 - Harvest and wash cells with PBS.
 - Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI)
 for 10 minutes in the dark.[13]
 - Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.[13]
- Apoptosis Assay (Hoechst 33258 Staining):
 - Culture cells on coverslips and treat with Sanggenon C (e.g., 10, 20, 40 μM).[12]



- Fix the cells and stain with Hoechst 33258 dye.
- Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will show condensed chromatin and fragmentation.[12]

Western Blot Analysis for Signaling Pathway Proteins

- Objective: To investigate the effect of Sanggenon C on the expression and phosphorylation
 of proteins in specific signaling pathways (e.g., ERK, NF-κB).
- Procedure:
 - Treat cells with Sanggenon C at various concentrations and time points.
 - Lyse the cells and determine the protein concentration of the lysates.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, $I\kappa B\alpha$, etc.).
 - Incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Safety and Toxicity

Currently, detailed public information on the LD50 and comprehensive toxicity profile of **Sanggenon C** is limited. As with any investigational compound, appropriate safety precautions should be taken during handling and in experimental procedures.

Conclusion

Sanggenon C is a promising natural product with a well-defined chemical structure and significant therapeutic potential. Its ability to modulate multiple key signaling pathways, including NF-κB, ERK, and calcineurin/NFAT2, underscores its pleiotropic pharmacological effects. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug



discovery, and biomedical sciences, facilitating further exploration of **Sanggenon C**'s therapeutic applications.

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